molecular formula C8H6 B14806835 1,3,5-Cyclooctatrien-7-yne CAS No. 4514-69-6

1,3,5-Cyclooctatrien-7-yne

Cat. No.: B14806835
CAS No.: 4514-69-6
M. Wt: 102.13 g/mol
InChI Key: FTUHNRIAHPFOPQ-UHFFFAOYSA-N
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Description

1,3,5-Cyclooctatrien-7-yne is an organic compound with the molecular formula C8H6 It is a cyclic compound featuring alternating double and triple bonds within an eight-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Cyclooctatrien-7-yne can be synthesized through various methods. One common approach involves the dehydrohalogenation of 7,8-dibromo-1,3,5-cyclooctatriene. This reaction typically uses a strong base such as sodium amide (NaNH2) in a solvent like liquid ammonia . The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key challenges in industrial production include maintaining the purity of the compound and optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cyclooctatrien-7-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3) to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield partially or fully hydrogenated products.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be further substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), strong bases (e.g., NaNH2)

Major Products Formed

    Oxidation: Diketones, epoxides

    Reduction: Partially or fully hydrogenated cyclooctane derivatives

    Substitution: Halogenated cyclooctatrienes

Scientific Research Applications

1,3,5-Cyclooctatrien-7-yne has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Materials Science: The compound’s unique electronic properties make it a candidate for developing new materials with specific electronic or optical characteristics.

    Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as pharmaceutical intermediates or bioactive compounds.

    Industry: The compound can be used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Cyclooctatrien-7-yne involves its ability to participate in various chemical reactions due to its conjugated system of alternating double and triple bonds. This conjugation allows the compound to act as both an electron donor and acceptor, facilitating reactions such as cycloadditions, electrophilic additions, and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1,3,5-Cyclooctatrien-7-yne can be compared with other similar compounds, such as:

    Cyclooctatetraene (C8H8): Unlike this compound, cyclooctatetraene is a fully conjugated polyene with alternating double bonds. It is not aromatic but can form aromatic dianions.

    1,3,5-Cyclooctatriene (C8H10): This compound has three double bonds and no triple bonds, making it less reactive than this compound.

    1,5-Cyclooctadiene-3,7-diyne (C8H4): This compound contains two triple bonds and two double bonds, making it more reactive and less stable than this compound.

The uniqueness of this compound lies in its combination of double and triple bonds within a single eight-membered ring, providing a balance of stability and reactivity that is valuable for various chemical applications.

Properties

IUPAC Name

cycloocta-1,3,5-trien-7-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-4-6-8-7-5-3-1/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUHNRIAHPFOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC#CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724018
Record name Cycloocta-1,3,5-trien-7-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-69-6
Record name Cycloocta-1,3,5-trien-7-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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